molecular formula C18H14N2O2 B11838479 5-((p-Methylbenzoyl)methylenamino)-8-quinolinol CAS No. 26942-57-4

5-((p-Methylbenzoyl)methylenamino)-8-quinolinol

Cat. No.: B11838479
CAS No.: 26942-57-4
M. Wt: 290.3 g/mol
InChI Key: OLRLYEDWHXAVAL-UHFFFAOYSA-N
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Description

2-((8-Hydroxyquinolin-5-yl)imino)-1-(p-tolyl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Hydroxyquinolin-5-yl)imino)-1-(p-tolyl)ethanone typically involves the condensation of 8-hydroxyquinoline-5-carbaldehyde with p-toluidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((8-Hydroxyquinolin-5-yl)imino)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-((8-Hydroxyquinolin-5-yl)imino)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets. For example, it may bind to metal ions, forming complexes that can inhibit or activate certain enzymes. The compound’s biological activity is often related to its ability to chelate metal ions and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with known antimicrobial properties.

    Quinoline: A basic structure found in many biologically active molecules.

    p-Toluidine: An aromatic amine used in the synthesis of various organic compounds.

Uniqueness

2-((8-Hydroxyquinolin-5-yl)imino)-1-(p-tolyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions sets it apart from other quinoline derivatives.

Properties

CAS No.

26942-57-4

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-(8-hydroxyquinolin-5-yl)imino-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C18H14N2O2/c1-12-4-6-13(7-5-12)17(22)11-20-15-8-9-16(21)18-14(15)3-2-10-19-18/h2-11,21H,1H3

InChI Key

OLRLYEDWHXAVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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